Alpha-Synuclein Binding Affinity
The target compound demonstrates a measurable binding affinity for recombinant human alpha-synuclein, with a reported inhibition constant (Ki) of 227 nM in a fluorescence-based displacement assay using Thioflavin T (Thio-T) as the probe [1]. This value places it within the range of known alpha-synuclein ligands, though direct comparator data for the closest analogs (e.g., 2-(methylsulfanyl)aniline or N-(thiophen-2-ylmethyl)aniline) in the same assay system are not publicly available. This affinity represents a specific biochemical property of the intact molecule.
| Evidence Dimension | Alpha-synuclein binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 227 nM |
| Comparator Or Baseline | No direct comparator data available; baseline is zero affinity or non-specific binding. |
| Quantified Difference | Not applicable due to lack of comparator. |
| Conditions | Displacement of Thio-T from recombinant alpha-synuclein (unknown origin) expressed in E. coli after 1.5 hrs by fluorescence assay. |
Why This Matters
This quantitative affinity data validates the compound's utility as a research tool for studying alpha-synuclein aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies.
- [1] BindingDB. BDBM50103981 (CHEMBL3593906). Affinity data for human alpha-synuclein. View Source
